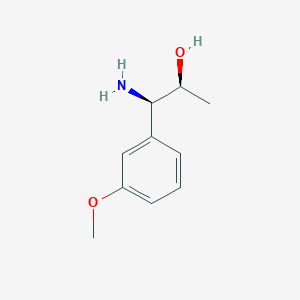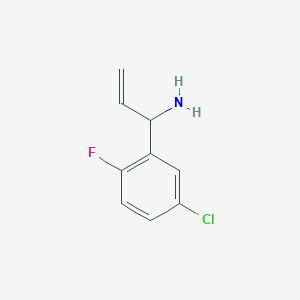
6-bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one is a chemical compound with the molecular formula C14H15BrO3 It is a brominated derivative of chromanone, featuring a tetrahydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-bromohexanol with pyridinium p-toluenesulfonate in anhydrous dichloromethane . Another approach includes the use of cerium ammonium nitrate for the cyclization of hydroxy olefins to form the tetrahydropyran ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of de-brominated chromanone derivatives.
Substitution: Formation of substituted chromanone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(6-Bromohexyloxy)tetrahydro-2H-pyran
- 4-Bromotetrahydropyran
- (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(5-methyl-2,4-dioxo-3-yl)tetrahydropyran
Uniqueness
6-bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one is unique due to its specific brominated chromanone structure combined with a tetrahydropyran ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C14H15BrO3 |
|---|---|
Molekulargewicht |
311.17 g/mol |
IUPAC-Name |
6-bromo-2-(oxan-3-yl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C14H15BrO3/c15-10-3-4-13-11(6-10)12(16)7-14(18-13)9-2-1-5-17-8-9/h3-4,6,9,14H,1-2,5,7-8H2 |
InChI-Schlüssel |
MGBYSURBECMHAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(COC1)C2CC(=O)C3=C(O2)C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


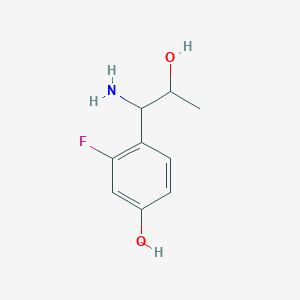
![Methyl 6-((tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13054075.png)
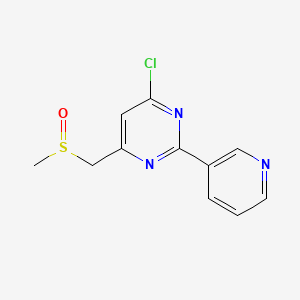
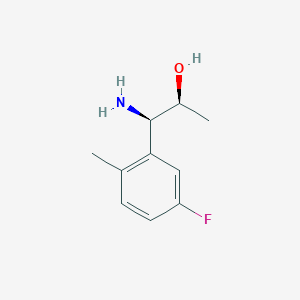
![(1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine](/img/structure/B13054082.png)

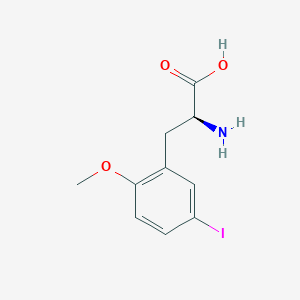
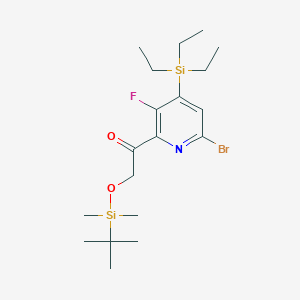
![(1S,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13054101.png)

![1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone](/img/structure/B13054114.png)
